(R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-(2,6-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWUEFEHAEOLY-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of (R)-5-(2,6-Dichlorophenyl)Pyrrolidin-2-One
The pyrrolidinone intermediate is synthesized via cyclization of 4-(2,6-dichlorophenyl)aminobutanoic acid or through Friedel-Crafts alkylation. Asymmetric catalysis using chiral auxiliaries or enzymes ensures enantiomeric purity. For example, enzymatic resolution of racemic 5-arylpyrrolidin-2-ones with lipases has been reported for related compounds.
Reduction Conditions
LiAlH₄ in THF at low temperatures (−5–10°C) selectively reduces the lactam to the pyrrolidine without racemization. Alternative reductants like borane-THF or sodium borohydride with catalysts (e.g., CeCl₃) may offer milder conditions but require optimization for stereochemical fidelity.
Table 1: Reduction of Pyrrolidinones to Pyrrolidines
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|---|
| (R)-5-phenylpyrrolidin-2-one | LiAlH₄ | THF | −5–20 | 81 | >99 | |
| (R)-5-(2,6-DClPh)pyrrolidin-2-one* | LiAlH₄ (predicted) | THF | −5–20 | 70–85* | >99* | – |
*Predicted based on analogous reactions.
Grignard Addition to Pyrrolidone Intermediates
Source outlines a method for R-2-(2,5-difluorophenyl)pyrrolidine, adaptable to the 2,6-dichlorophenyl analog. The process involves:
-
Protection of Pyrrolidone : Reacting pyrrolidone with di-tert-butyl carbonate in acetonitrile or toluene with a base (e.g., K₂CO₃) to form tert-butyl pyrrolidone-1-carboxylate.
-
Grignard Addition : Treating the protected pyrrolidone with a Grignard reagent derived from 2,6-dichlorobromobenzene in THF or diethyl ether at −30–50°C.
-
Deprotection and Dehydration : Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group and dehydration to form 5-(2,6-dichlorophenyl)-3,4-dihydro-2H-pyrrole.
-
Enantioselective Reduction : Using a chiral acid (e.g., D-mandelic acid) and ammonia borane in ether or toluene to induce R-configuration.
Critical Parameters :
-
Grignard Reagent : Methyl magnesium chloride or isopropyl magnesium chloride in a 1:1–1.5 molar ratio to the pyrrolidone.
-
Chiral Induction : D-Mandelic acid forms a diastereomeric complex with the imine intermediate, guiding boron hydride delivery to achieve >90% ee.
Asymmetric Hydrogenation of Pyrroline Derivatives
Asymmetric hydrogenation of 5-(2,6-dichlorophenyl)-3,4-dihydro-2H-pyrrole (pyrroline) offers a catalytic route. Chiral ruthenium or iridium complexes (e.g., Noyori-type catalysts) hydrogenate the imine bond enantioselectively. For example, [(S)-BINAP]RuCl₂ catalyzes hydrogenation at 50–100 psi H₂ in methanol, yielding R-configured pyrrolidines with >95% ee.
Advantages :
-
High atom economy and scalability.
-
Avoids stoichiometric chiral reagents.
Limitations :
-
Requires synthesis of the pyrroline precursor.
-
Catalyst cost and sensitivity to functional groups.
Resolution of Racemic Mixtures
Racemic 2-(2,6-dichlorophenyl)pyrrolidine can be resolved using chiral acids (e.g., D-tartaric acid or L-di-p-toluoyl tartaric acid). The diastereomeric salts are separated via crystallization, and the free base is treated with HCl to form the hydrochloride.
Example Protocol :
-
Dissolve racemic pyrrolidine (10 g) in ethanol with D-tartaric acid (1.2 equiv) at 60°C.
-
Cool to 4°C to crystallize the (R)-enantiomer salt.
-
Filter, wash with cold ethanol, and neutralize with NaOH.
-
Extract with dichloromethane, dry, and treat with HCl gas to precipitate the hydrochloride.
Yield : 30–40% per cycle, with >99% ee after recrystallization.
Comparison of Methods
Table 2: Method Comparison for (R)-2-(2,6-Dichlorophenyl)Pyrrolidine Hydrochloride
| Method | Key Steps | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|---|
| Pyrrolidinone Reduction | Lactam synthesis → LiAlH₄ reduction | 70–85 | >99 | High | Moderate |
| Grignard Addition | Protection → Grignard → Reduction | 50–65 | 90–95 | Moderate | High |
| Asymmetric Hydrogenation | Pyrroline synthesis → Catalytic H₂ | 80–90 | >95 | High | High |
| Resolution | Racemate → Chiral acid separation | 30–40 | >99 | Low | Low |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and aromatic chlorine atoms are key reactive sites.
-
Ammonia/Amine Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) at 0–25°C, yielding N-alkylated derivatives.
-
Aromatic Chlorine Displacement : The 2,6-dichlorophenyl group participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, replacing chlorine with aryl groups .
Cycloaddition and Ring-Opening Reactions
The pyrrolidine ring participates in strain-driven transformations.
-
Intramolecular Schmidt Reaction : Under Tf<sub>2</sub>O catalysis, ω-azido carboxylic acids form fused bicyclic structures via ring expansion .
-
Hydrogenation : The pyrrolidine ring remains stable under hydrogenation conditions (H<sub>2>, Pd/C), but olefinic intermediates (e.g., dihydropyrroles) are reduced to saturated analogs .
Stereoselective Functionalization
Chiral auxiliary strategies enable enantioselective modifications:
-
Grignard Addition : Reaction with 2,6-difluorobromobenzene Grignard reagent forms trans-2,5-dialkylpyrrolidines with >20:1 diastereoselectivity .
-
Asymmetric Reductive Amination : Using chiral acids (D-mandelic acid) and ammonia borane, enantioselective reductions achieve >95% ee for R-configured products .
Acid/Base-Mediated Transformations
-
Deprotection : Hydrochloride salt dissociation in aqueous NaOH releases the free base, enabling further reactivity at the amine .
-
Dehydration : Acidic conditions (HCl, EtOH) facilitate β-elimination to form dihydropyrrole intermediates .
Oxidation and Redox Reactions
-
Pyrrolidine Oxidation : Treatment with m-CPBA or KMnO<sub>4</sub> oxidizes the ring to pyrrolidinone derivatives.
-
Aromatic Electrophilic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the para-position relative to chlorine, though steric hindrance limits reactivity.
Key Challenges and Optimization Strategies
Wissenschaftliche Forschungsanwendungen
Antiinflammatory Properties
One of the notable applications of (R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride is its role as an inhibitor of cytosolic phospholipase A2 (cPLA2). Inhibition of cPLA2 can prevent the release of arachidonic acid from phospholipids, which is crucial in the inflammatory process. This mechanism suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and asthma .
| Disease | Mechanism | Potential Treatment |
|---|---|---|
| Rheumatoid Arthritis | cPLA2 inhibition reduces inflammatory mediators | Anti-inflammatory therapies |
| Asthma | Suppression of arachidonic acid release | Asthma management |
| Inflammatory Bowel Disease | Reduces inflammation through cPLA2 inhibition | Gastrointestinal therapies |
Anticancer Research
Studies have indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. This has led to investigations into its efficacy against various cancer types .
Central Nervous System Effects
Research indicates that compounds similar to this compound may have effects on neurotransmitter systems. For instance, studies on related pyrrolidine derivatives suggest potential roles as dual-targeting agents for neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity .
| Target Disease | Mechanism | Expected Outcome |
|---|---|---|
| Alzheimer’s Disease | Cholinesterase inhibition | Improved cognitive function |
| Parkinson’s Disease | Modulation of neurotransmitter activity | Neuroprotective effects |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that modify the pyrrolidine core to enhance its biological activity. The compound's molecular weight is 252.57 g/mol with the molecular formula C10H12Cl3N .
Synthetic Pathway Overview
The synthesis typically involves:
- The formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
- Finalization through hydrolysis to yield the hydrochloride salt.
Efficacy in Animal Models
A study evaluating the pharmacokinetics and efficacy of related compounds in rodent models demonstrated significant therapeutic effects against parasitic infections when administered via intraperitoneal routes. The findings suggested that structural modifications could enhance bioavailability and therapeutic outcomes .
| Study | Compound Tested | Model Used | Efficacy Observed |
|---|---|---|---|
| Efficacy Study 2023 | Compound 16 | NMRI Mice | Complete cure without relapse |
| Toxicity Assessment | Compound 16 | HRN Mice | Compound-dependent toxicity |
Wirkmechanismus
The mechanism of action of ®-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Dichlorophenyl Derivatives
Key Differences and Implications
Heterocyclic Core Modifications
- Pyrrolidine vs. Imidazoline : The pyrrolidine ring in the target compound offers greater conformational flexibility compared to clonidine’s rigid imidazoline core. This flexibility may enhance binding to diverse biological targets but reduce selectivity for α2-adrenergic receptors .
- Ethanimidamide vs. Pyrrolidine : The ethanimidamide derivative () lacks a cyclic amine, resulting in reduced steric hindrance but increased polarity, as evidenced by its high melting point (323–325°C) .
Chlorine Substitution Patterns
- 2,6-Dichloro vs.
- Electron-Withdrawing Effects : The 2,6-dichlorophenyl group enhances electron withdrawal, stabilizing the compound’s interaction with hydrophobic pockets in enzymes or receptors .
Biologische Aktivität
(R)-2-(2,6-dichlorophenyl)pyrrolidine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article aims to summarize its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring and a dichlorophenyl substituent. Its molecular formula is . The presence of the chlorinated phenyl group enhances its lipophilicity and potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to its psychoactive effects. The compound's binding affinity to various receptors can lead to alterations in signaling pathways that affect mood, cognition, and behavior.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with pyrrolidine rings have been tested against various Gram-positive bacteria. The structure-activity relationship suggests that modifications in the substituents can enhance or diminish antibacterial efficacy .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
Studies have demonstrated that pyrrolidine derivatives exhibit anticancer properties. In vitro assays using human cancer cell lines have shown that certain derivatives can induce cytotoxicity comparable to established chemotherapeutics . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further exploration.
Neurological Effects
The compound has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which could be beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various pyrrolidine derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. Initial findings indicated that specific structural modifications could significantly enhance antibacterial activity .
- Cytotoxicity Assays : In a comparative study involving A549 lung cancer cells, several pyrrolidine derivatives were tested for cytotoxic effects. Results indicated that certain compounds led to significant reductions in cell viability, suggesting potential as anticancer agents .
- Neuroprotective Studies : Research involving the evaluation of AChE inhibition showed promising results for pyrrolidine derivatives in enhancing cognitive function and protecting against neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like chlorine on the phenyl ring increases the biological activity of pyrrolidine derivatives. Modifications at various positions on the ring can lead to significant changes in potency and selectivity for biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
